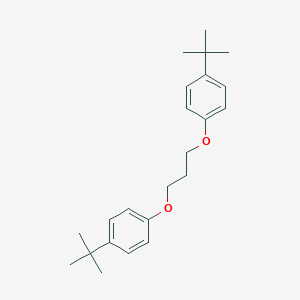

1,3-Bis(4-(tert-butyl)phenoxy)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

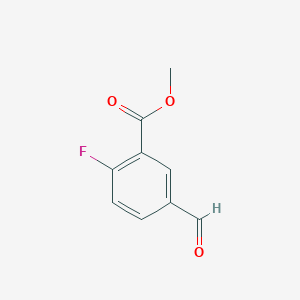

“1,3-Bis(4-(tert-butyl)phenoxy)propane” is an organic compound with the formula C23H32O2 . It is used in various research and industrial applications .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, new polyamides were synthesized through the direct polycondensation reaction of 1,3-bis(4-carboxy phenoxy) propane with six derivatives of hydantoins .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available resources, related compounds have been used in various chemical reactions. For example, in the presence of 1,3-bis (tert -butyl (pyridin-2-yl)phosphanyl)propane, the desired esters are obtained in good yields and selectivities .Physical And Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3 and a boiling point of 441.2±38.0 °C at 760 mmHg . The compound should be stored sealed in dry conditions at 2-8°C .Mechanism of Action

Target of Action

A similar compound, 1,1- (propane-1,3-diyl)bis (4-tert-butylpyridinium) diiodide (mb327), has been shown to interact with the ion channel of the nicotinic acetylcholine receptor .

Mode of Action

It’s worth noting that ethers, a class of compounds to which this molecule belongs, can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation .

Result of Action

A related compound, mb399, has been shown to improve survival of animals poisoned with the organophosphorus nerve agent soman when used therapeutically in combination with hyoscine and physostigmine .

Advantages and Limitations for Lab Experiments

1,3-Bis(4-(tert-butyl)phenoxy)propane has a number of advantages and limitations for use in laboratory experiments. It is a non-toxic compound that is soluble in organic solvents, making it an ideal reagent for a variety of experiments. Additionally, this compound is a lipophilic compound that can interact with cell membranes, allowing it to cross the cell membrane and enter the cell. However, this compound can also interact with enzymes and other proteins, potentially affecting their function. Therefore, it is important to be aware of the possible effects of this compound on biochemical pathways before using it in an experiment.

Future Directions

The use of 1,3-Bis(4-(tert-butyl)phenoxy)propane in scientific research and laboratory experiments is an area of active research. Possible future directions include the development of new synthetic methods for the synthesis of this compound, the identification of new uses for this compound, and the development of new applications for this compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to identify new potential uses for the compound. Finally, further research is needed to identify potential safety concerns associated with the use of this compound in laboratory experiments.

Synthesis Methods

1,3-Bis(4-(tert-butyl)phenoxy)propane is synthesized from the reaction of 4-(tert-butyl)phenol and propylene oxide in the presence of a base catalyst. The reaction is carried out at temperatures ranging from 100°C to 120°C and is usually completed within one hour. The reaction is typically carried out in a solvent such as toluene or acetonitrile. The reaction yields a product with a purity of greater than 95%.

Scientific Research Applications

1,3-Bis(4-(tert-butyl)phenoxy)propane is widely used in scientific research, as it is an effective chemical for a variety of applications. It is used as a reagent in organic synthesis, a substrate in biochemistry, and a reactant in laboratory experiments. This compound is also used in the synthesis of other compounds, such as 1,2-dichloro-1,3-bis(4-tert-butylphenoxy)propane, which is used in the synthesis of pharmaceuticals.

Safety and Hazards

properties

IUPAC Name |

1-tert-butyl-4-[3-(4-tert-butylphenoxy)propoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-22(2,3)18-8-12-20(13-9-18)24-16-7-17-25-21-14-10-19(11-15-21)23(4,5)6/h8-15H,7,16-17H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKFOUZFBQVZDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367140 |

Source

|

| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102756-13-8 |

Source

|

| Record name | 1,3-Bis(4-(tert-butyl)phenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

![2-(1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B178043.png)